![molecular formula C19H16O5 B2867576 (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate CAS No. 210361-48-1](/img/structure/B2867576.png)
(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate
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Overview
Description
Compounds with benzylidene and propionate structures are often found in various chemical reactions. They can be part of larger molecules and can contribute to the overall properties of the molecule .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Morita–Baylis–Hillman reaction . This reaction is used to create carbon-carbon bonds and is often used in the synthesis of complex organic molecules .Molecular Structure Analysis
The molecular structure of similar compounds often involves aromatic rings (like benzofuran), carbonyl groups (as in propionate), and methoxy groups. These groups can participate in various chemical reactions and can influence the physical and chemical properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule. For example, the presence of a carbonyl group can make the molecule a participant in various addition and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by factors like their specific functional groups, the presence of aromatic systems, and the overall size and shape of the molecule .Scientific Research Applications
Antioxidant Activity
Research on various methods used to determine antioxidant activity highlights the importance of understanding the mechanisms and effectiveness of antioxidants in preventing or reducing oxidative stress. Antioxidants play a crucial role in protecting against cellular damage caused by free radicals, which is relevant to the study of compounds like “(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate” for their potential antioxidant properties. Tests such as ORAC, HORAC, TRAP, and TOSC, along with electron transfer-based assays like CUPRAC and FRAP, provide comprehensive evaluations of antioxidant capacity, which could be applicable to studying the antioxidant potential of this compound (Munteanu & Apetrei, 2021).
Environmental Behavior and Impact
Studies on the occurrence, fate, and behavior of parabens in aquatic environments can offer insights into the environmental impact of related compounds. Parabens, for instance, demonstrate the persistence of certain chemicals in water bodies and their potential endocrine-disrupting effects, which underscores the importance of examining similar properties in other synthetic compounds, including “this compound” for their environmental behavior and impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Therapeutic Potential
The review of pharmacological characteristics of vanillic acid, a compound with structural similarities to the one , reveals its antioxidant, anti-inflammatory, and neuroprotective properties. Such studies are pivotal for understanding the potential therapeutic applications of related compounds in treating diseases or conditions associated with oxidative stress, inflammation, or neurodegeneration. Research into these areas can lead to the development of new treatments based on the pharmacological properties of compounds like “this compound” (Ingole et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-18(20)23-14-8-9-15-16(11-14)24-17(19(15)21)10-12-4-6-13(22-2)7-5-12/h4-11H,3H2,1-2H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCHTKUPSCRROH-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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